1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 188.19 g/mol. It is characterized by a cyclopropane ring substituted with a cyanopyridine moiety, which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science. The compound is identified by the CAS number 2135331-49-4, indicating its registration in chemical databases for regulatory and research purposes .
This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities. Pyridine derivatives are often utilized in pharmaceutical applications due to their ability to interact with biological systems. The presence of the cyanopyridine group enhances the compound's reactivity and potential for forming various derivatives, making it a subject of interest in synthetic organic chemistry .
The synthesis of 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid typically involves several steps, including the formation of the cyclopropane ring and subsequent functionalization. Common methods include:
Technical details regarding specific reaction conditions, catalysts used, and yields are essential for optimizing synthesis routes but are not extensively documented in the available literature .
The molecular structure of 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid features a cyclopropane ring bonded to a carboxylic acid group and a cyanopyridine substituent at the 5-position. The structural formula can be represented as follows:
Key data points include:
1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions can be influenced by factors such as temperature, solvent choice, and catalyst presence, which dictate reaction pathways and product yields .
Relevant analyses such as spectroscopy (NMR, IR) can provide insights into structural confirmation and purity assessment .
1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid has potential applications in:
Research into its biological activity could lead to new therapeutic agents or enhance existing drug formulations by modifying its structure .
The construction of the strained cyclopropane ring fused to a carboxylic acid moiety represents a critical synthetic challenge. Cyclopropylboronic acid derivatives serve as pivotal precursors in transition-metal-catalyzed cross-coupling reactions, enabling efficient access to 1,1-disubstituted cyclopropane architectures. As demonstrated in patent literature, cyclopropylboronic esters undergo Suzuki-Miyaura couplings with halogenated pyridines to assemble the core scaffold. This method offers superior functional group tolerance compared to classical alkyl halide cyclization or diazo compound routes .
Key reaction parameters for optimizing cyclopropanation include:
Table 1: Comparative Cyclopropanation Methodologies
Method | Yield Range | Key Advantage | Limitation |
---|---|---|---|
Boronic Acid Coupling | 65–82% | Mild conditions, stereoselectivity | Boron reagent synthesis |
Diazo Alkylation | 45–60% | Direct ring formation | Safety concerns (explosivity) |
Michael Initiation | 50–75% | No transition metals | Limited substrate scope |
The electron-deficient 5-cyanopyridin-2-yl moiety undergoes efficient functionalization through nucleophilic aromatic substitution (SNAr). As evidenced in patent syntheses, halogenated pyridine precursors react with cyclopropane carboxamides under mild basic conditions (K₂CO₃, DMF, 80°C), exploiting the ortho-effect of the nitrile group which enhances leaving group displacement at C2. This approach achieves >85% regioselectivity for the 2,5-disubstitution pattern characteristic of the target compound [2].
For sterically hindered systems, Ullmann-type copper-catalyzed couplings provide complementary pathways:
Critical purification involves ethanol recrystallization to remove copper residues, yielding pharmaceutical-grade cyanopyridine intermediates (>99.5% HPLC purity) [2].
While 1-(5-cyanopyridin-2-yl)cyclopropanecarboxylic acid itself isn’t a PROTAC, its carboxylic acid functionality serves as a key anchor point for conjugating E3 ligase ligands (e.g., thalidomide) and target protein binders. The compound’s rigid cyclopropane spacer influences proteolysis-targeting chimera (PROTAC) efficiency through:
Piperazinyl-containing derivatives mentioned in patent literature demonstrate enhanced aqueous solubility at physiological pH when incorporated as linker components. This occurs through salt formation (hydrochloride salts) without compromising passive diffusion, achieving log P values of 1.8–2.3 .
Microwave irradiation revolutionizes the synthesis of thermally demanding steps in the target molecule’s preparation. Key advancements include:
Table 2: Microwave vs. Conventional Heating Efficiency
Reaction Step | Time (Conv.) | Time (MW) | Yield Increase | Energy Reduction |
---|---|---|---|---|
Cyano Group Installation | 6 h | 25 min | +22% | 85% |
Cyclopropane Coupling | 10 h | 40 min | +18% | 80% |
Deprotection/Hydrolysis | 3 h | 15 min | +8% | 75% |
The integration of continuous flow chemistry with microwave heating enables decagram-scale production of 1-(5-cyanopyridin-2-yl)cyclopropanecarboxylic acid with >95% conversion and <2% epimerization—critical for chiral cyclopropane applications .
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5